![molecular formula C19H25NO2 B2563713 1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane CAS No. 306730-61-0](/img/structure/B2563713.png)
1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule is a cyclohexane derivative with a tert-butyl group and a cinnamoyloxyimino group attached. Cyclohexane is a six-membered ring compound, and the tert-butyl group is a common alkyl group in organic chemistry . The cinnamoyloxyimino group seems to be a less common functional group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced using tert-butyl alcohol or tert-butyl chloride in the presence of a base . The cinnamoyloxyimino group might be introduced through a series of steps involving protection, functionalization, and deprotection .
Molecular Structure Analysis
Cyclohexane, the core of the molecule, can exist in various conformations, the most stable of which is the chair conformation . The tert-butyl group is bulky and would likely prefer an equatorial position on the cyclohexane ring to minimize steric hindrance .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the cinnamoyloxyimino group. This group might participate in various reactions such as reductions, oxidations, and substitutions .
Physical And Chemical Properties Analysis
As a derivative of cyclohexane, this compound is likely to be nonpolar and insoluble in water, but soluble in nonpolar solvents . The presence of the tert-butyl and cinnamoyloxyimino groups may influence its boiling and melting points .
Scientific Research Applications
- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid (Boc-cyclohexane) serves as a protecting group in peptide synthesis. Researchers use it to temporarily shield amino acids during solid-phase peptide assembly. The tert-butyl group ensures selective deprotection under mild conditions, allowing efficient peptide elongation .
- Boc-cyclohexane derivatives play a role in designing bioactive compounds. Medicinal chemists use them as building blocks for drug candidates. The tert-butyl group enhances lipophilicity, solubility, and metabolic stability, impacting drug pharmacokinetics .
- Boc-cyclohexane derivatives contribute to the total synthesis of complex natural products. Researchers utilize them to construct challenging ring systems or introduce specific functional groups. The unique reactivity of the tert-butyl group aids in strategic transformations .
- Boc-cyclohexane-based monomers participate in polymerization reactions. These polymers find applications in drug delivery systems, coatings, and biomaterials. The tert-butyl moiety influences polymer properties such as hydrophobicity and mechanical strength .
- Boc-cyclohexane derivatives serve as organocatalysts in asymmetric reactions. The tert-butyl group imparts chirality to the catalyst, enabling enantioselective transformations. Researchers explore these catalysts in various synthetic methodologies .
- Boc-cyclohexane derivatives facilitate bioconjugation reactions. Scientists functionalize proteins, peptides, or other biomolecules by attaching them to Boc-cyclohexane-modified substrates. The tert-butyl group ensures controlled conjugation and stability .
Peptide Chemistry and Solid-Phase Synthesis
Medicinal Chemistry and Drug Design
Natural Product Synthesis
Polymer Chemistry and Materials Science
Organocatalysis and Asymmetric Synthesis
Bioconjugation and Chemical Biology
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(4-tert-butylcyclohexylidene)amino] (Z)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)16-10-12-17(13-11-16)20-22-18(21)14-9-15-7-5-4-6-8-15/h4-9,14,16H,10-13H2,1-3H3/b14-9-,20-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVFXKWOWLXXHX-FMVWKBIMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NOC(=O)C=CC2=CC=CC=C2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1CCC(=NOC(=O)/C=C\C2=CC=CC=C2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.